(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13(2)6-8-25-16-5-4-14(11-17(16)24-3)10-15(12-20)18(23)22-19-21-7-9-26-19/h4-5,7,9-11,13H,6,8H2,1-3H3,(H,21,22,23)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHYFQCCSRLVDU-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole and Benzothiazole Derivatives
Thiazole-containing compounds, such as those in and , share structural motifs with the target compound. For instance:
- : 4-(Phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine derivatives feature a thiazole core modified with triazolylmethyl groups. These compounds exhibit anti-inflammatory activity, highlighting the thiazole ring’s role in modulating biological targets . Unlike the target compound, these analogs lack the enamide-cyano system but incorporate triazole groups, which may enhance π-π stacking or metal coordination.
- : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides replace the thiazole with a benzothiazole scaffold.
Key Difference: The target compound’s enamide-cyano system introduces conjugation and electronic effects absent in these analogs, which may influence binding kinetics or redox properties.
Enamide-Containing Analogs
The enamide structure is critical for planarity and electronic delocalization. describes (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide, which shares the enamide-cyano backbone but substitutes the phenyl ring with a nitro-functionalized furan. Additionally, the ethoxyphenyl amide group in ’s compound may exhibit different hydrogen-bonding patterns compared to the thiazol-2-yl group in the target, affecting target selectivity.
Research Findings and Mechanistic Insights
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Anti-inflammatory Potential: ’s thiazole derivatives demonstrate anti-inflammatory activity, suggesting the target’s thiazol-2-yl group may confer similar properties .
- Metabolic Stability : The 3-methylbutoxy chain in the target compound could enhance metabolic stability compared to smaller alkoxy groups, as seen in benzothiazole acetamides () .
- Crystallographic Behavior: Hydrogen-bonding patterns () predict that the target’s amide, cyano, and thiazole groups may form robust intermolecular interactions, influencing solubility and crystal packing .
Data Tables
Table 1: Structural and Functional Comparison of Analogs
Table 2: Substituent Effects on Properties
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